molecular formula C13H17NO4 B13559265 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoicacid

3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoicacid

Cat. No.: B13559265
M. Wt: 251.28 g/mol
InChI Key: OJQDZYUOVBSIJQ-UHFFFAOYSA-N
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Description

3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid is an organic compound with a complex structure that includes a hydroxyphenyl group and a methylpropanamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid typically involves multiple steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with 4-hydroxybenzaldehyde and 2-methylpropanamide.

    Condensation Reaction: The 4-hydroxybenzaldehyde undergoes a condensation reaction with 2-methylpropanamide in the presence of a base such as sodium hydroxide.

    Hydrolysis: The resulting intermediate is then hydrolyzed to form the final product, 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The hydroxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

    Oxidation: Quinones

    Reduction: Alcohols

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid involves its interaction with molecular targets such as enzymes and receptors. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the amido group can interact with specific protein sites. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Hydroxyphenyl)-2-(2-methylbutanamido)propanoic acid
  • 3-(4-Hydroxyphenyl)-2-(2-methylpentanamido)propanoic acid

Comparison

Compared to similar compounds, 3-(4-Hydroxyphenyl)-2-(2-methylpropanamido)propanoic acid is unique due to its specific structural features, such as the presence of a hydroxyphenyl group and a methylpropanamido group. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

3-(4-hydroxyphenyl)-2-(2-methylpropanoylamino)propanoic acid

InChI

InChI=1S/C13H17NO4/c1-8(2)12(16)14-11(13(17)18)7-9-3-5-10(15)6-4-9/h3-6,8,11,15H,7H2,1-2H3,(H,14,16)(H,17,18)

InChI Key

OJQDZYUOVBSIJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O

Origin of Product

United States

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